molecular formula C11H12BrClOS B14051417 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14051417
M. Wt: 307.63 g/mol
InChI Key: YVKRNRRLSONQLF-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can undergo oxidation, generating reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a complex structure featuring a bromomethyl group, a methylthio group, and a chloropropanone moiety, exhibits significant potential in enzyme inhibition and protein modification.

  • Molecular Formula : C11H12BrClOS
  • Molecular Weight : 307.63 g/mol
  • CAS Number : 1803867-70-0

The presence of functional groups such as bromomethyl and methylthio enhances the compound's reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein function, potentially triggering various cellular pathways. The reactivity of the bromomethyl group is particularly noteworthy as it allows for nucleophilic substitution reactions that can alter enzymatic activities.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which is crucial for therapeutic applications. The mechanism often involves the formation of stable adducts with active site residues of enzymes, leading to decreased enzymatic activity.

Anticancer Properties

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) by inducing apoptosis and cell cycle arrest at the G2/M phase .

Study on Antimicrobial Activity

A related study evaluated the antimicrobial potential of compounds with similar structures against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited significant antibacterial activity, suggesting a potential role for this compound in treating bacterial infections .

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological potency of compounds related to this compound. Variations in substitution patterns have been explored to enhance anticancer activity, highlighting the importance of specific functional groups in determining biological efficacy.

Comparative Analysis Table

Compound NameMolecular FormulaBiological Activity
This compoundC11H12BrClOSEnzyme inhibition, anticancer
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-oneC11H12BrClOSSimilar reactivity profile
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-oneC10H10BrClOLacks methylthio group; simpler structure

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3

InChI Key

YVKRNRRLSONQLF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CCl)CBr

Origin of Product

United States

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